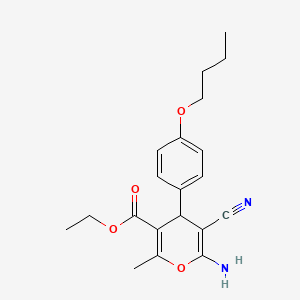
1-(mesityloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(mesityloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol, also known as MBP, is a chemical compound with potential applications in scientific research. It is a propanol derivative with a benzimidazole ring and a mesityl group attached to it. MBP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The exact mechanism of action of 1-(mesityloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, 1-(mesityloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has been found to inhibit the activity of protein kinase C, which is involved in various cellular processes such as cell proliferation and differentiation. 1-(mesityloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has also been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and physiological effects
1-(mesityloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has been found to exhibit various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and cytotoxicity against cancer cells. It has also been shown to modulate the activity of certain enzymes and receptors, such as acetylcholinesterase and adenosine receptors.
実験室実験の利点と制限
One advantage of using 1-(mesityloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. 1-(mesityloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol also exhibits a range of biochemical and physiological effects, making it a versatile tool for investigating various cellular processes. However, one limitation of using 1-(mesityloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-(mesityloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol. One area of interest is the development of 1-(mesityloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol-based metal complexes with potential catalytic activity. Another area of research is the investigation of 1-(mesityloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol as a potential therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(mesityloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol and its potential applications in various fields of scientific research.
合成法
The synthesis of 1-(mesityloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol involves the reaction of 2-methyl-1H-benzimidazole with mesityl oxide in the presence of a base, followed by reduction with lithium aluminum hydride. The yield of 1-(mesityloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol can be improved by optimizing the reaction conditions and using high-quality reagents.
科学的研究の応用
1-(mesityloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has been found to have potential applications in various fields of scientific research. For example, it has been used as a ligand for the synthesis of metal complexes with potential catalytic activity. 1-(mesityloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has also been investigated as a potential therapeutic agent for the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
1-(2-methylbenzimidazol-1-yl)-3-(2,4,6-trimethylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-13-9-14(2)20(15(3)10-13)24-12-17(23)11-22-16(4)21-18-7-5-6-8-19(18)22/h5-10,17,23H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPPMGBKEIAENS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(CN2C(=NC3=CC=CC=C32)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5194592.png)

![N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B5194600.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5194608.png)
![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5194618.png)
![N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine](/img/structure/B5194627.png)
![ethyl {[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}(oxo)acetate](/img/structure/B5194635.png)
![diethyl 5-({[3-chloro-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5194641.png)
![1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5194642.png)
![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5194650.png)
![methyl 1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5194657.png)
![5-{[(3-chlorophenyl)amino]methylene}-1-[2-(1-cyclohexen-1-yl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5194664.png)
![1-acetyl-4-[(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]piperazine](/img/structure/B5194665.png)
